molecular formula C20H20ClN3O3S B2972269 (5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1105198-67-1

(5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2972269
CAS No.: 1105198-67-1
M. Wt: 417.91
InChI Key: FPHLSLVFBCFXLM-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates several privileged substructures known to confer bioactivity and interact with diverse biological targets. The core of the structure features a piperazine ring, a nitrogen-containing heterocycle commonly employed as a linker or solubilizing group to fine-tune pharmacokinetic properties. This piperazine is functionalized on one side with a 5-chloro-2-methoxyphenyl group, a common pharmacophore in drug design, and on the other with a furan-substituted thiazole moiety. The thiazole ring is a versatile heterocycle found in a wide range of therapeutic agents and is known to contribute to various pharmacological activities. Molecules containing a thiazole ring can interact unpredictably with physiological systems, potentially resetting biochemical pathways, inhibiting enzymes, or modulating receptor activity . The fusion of the thiazole with a furan ring further enhances the compound's potential for diverse molecular interactions. This specific structural combination suggests potential application in the development of novel enzyme inhibitors or receptor modulators, aligning with current strategies in oncology, neuroscience, and infectious disease research. For instance, similar piperazine-containing scaffolds have been actively investigated as targeted inhibitors for enzymes like monoacylglycerol lipase (MAGL) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this compound for in vitro binding assays, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-17-5-4-14(21)11-15(17)20(25)24-8-6-23(7-9-24)12-19-22-16(13-28-19)18-3-2-10-27-18/h2-5,10-11,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHLSLVFBCFXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone , identified by CAS number 1105198-67-1 , is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN3O3SC_{20}H_{20}ClN_{3}O_{3}S, with a molecular weight of 417.9 g/mol . The structure features a 5-chloro-2-methoxyphenyl group linked to a piperazine moiety, which is further substituted with a thiazole and furan unit.

PropertyValue
Molecular FormulaC20H20ClN3O3S
Molecular Weight417.9 g/mol
CAS Number1105198-67-1

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it has been shown to modulate integrin functions, particularly the alpha-IIb/beta-3 integrin in platelets, which is essential for platelet aggregation and adhesion. This modulation occurs through mechanisms independent of lipid kinase activity, suggesting a novel pathway for therapeutic intervention.

Antitumor Activity

Several studies have highlighted the anticancer potential of thiazole-containing compounds. The presence of the thiazole moiety in this compound may contribute to its cytotoxic effects against various cancer cell lines. For instance, related thiazole compounds have demonstrated significant activity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating potent antiproliferative effects . The structure–activity relationship (SAR) analyses suggest that modifications in the phenyl ring significantly enhance cytotoxicity .

Case Study 1: Anticancer Activity

In a recent study, thiazole derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of less than 10 µM against A431 cancer cells, indicating strong cytotoxicity . The study concluded that the presence of electron-donating groups on the phenyl ring was crucial for enhancing activity.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory properties of related compounds. It was found that certain thiazole derivatives could effectively inhibit specific enzymes involved in cancer progression, thereby suggesting that the target compound might possess similar inhibitory capabilities.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Halogenated Aryl Groups

Compound 4 and Compound 5 ():
These compounds share a thiazole core and halogenated aryl groups (4-chlorophenyl and 4-fluorophenyl). Key differences include:

  • Substituent Variations : Compound 4 has a chlorophenyl group, while Compound 5 has fluorophenyl. The target compound’s 5-chloro-2-methoxyphenyl group introduces both halogen and electron-donating methoxy substituents, which may enhance solubility compared to purely halogenated analogs .
  • Crystallography : Both analogs crystallize in triclinic systems with two independent molecules per unit. The target compound’s furan-thiazole-piperazine architecture may adopt distinct packing due to the bulkier furan group versus fluorophenyl/triazole substituents in Compounds 4/5 .

Table 1: Comparison of Thiazole-Based Compounds

Feature Target Compound Compound 4/5 ()
Core Structure Thiazole-piperazine-methanone Thiazole-pyrazole-triazole
Aryl Substituents 5-Chloro-2-methoxyphenyl 4-Chlorophenyl/4-Fluorophenyl
Heterocyclic Groups Furan-2-yl 4-Fluorophenyl-triazole
Crystallography Not reported Triclinic, P̄1 symmetry

Piperazine-Linked Methanone Derivatives

Compound 21 (): This compound, "(thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone," shares the piperazine-methanone scaffold but differs in substituents:

  • Heterocyclic Ring : Thiophene (electron-rich sulfur-containing) vs. furan (oxygen-containing). Furan’s higher electronegativity may alter electronic properties and binding interactions .
  • Substituent Effects : The trifluoromethyl group in Compound 21 is strongly electron-withdrawing, contrasting with the target’s electron-donating methoxy and moderately electron-withdrawing chloro groups. This impacts solubility and metabolic stability .

Table 2: Piperazine-Methanone Derivatives

Feature Target Compound Compound 21 ()
Aromatic Group 5-Chloro-2-methoxyphenyl 4-(Trifluoromethyl)phenyl
Heterocyclic Ring Furan-2-yl Thiophen-2-yl
Electronic Profile Mixed (Cl⁻, OCH₃) Strongly electron-withdrawing (CF₃)

Benzothiazole Derivatives with Methoxy/Chloro Substituents

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ():
This benzothiazole derivative shares the chloro and methoxyphenyl substituents but differs in core structure:

  • Planarity : The benzothiazole-methoxyphenyl system has a dihedral angle of 8.76°, enabling planar stacking interactions. The target compound’s thiazole-furan-piperazine system likely exhibits greater conformational flexibility, affecting membrane permeability .

Thiazole-Anilino Methanone Derivatives

(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone (): This compound features a thiazole-anilino-methanone scaffold with demonstrated antitumor activity. Key comparisons include:

  • Substituent Positioning : The target compound’s chloro and methoxy groups are meta/para to the ketone, whereas the analog’s chloro group is para. Positional effects may influence target binding .
  • Piperazine vs. Anilino: The piperazine in the target compound enhances solubility and bioavailability compared to the anilino group’s rigid aromaticity .

Q & A

Q. What are the optimal synthetic routes for preparing (5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Piperazine Functionalization: React 1-(furan-2-carbonyl)piperazine with a substituted thiazole intermediate (e.g., 4-(furan-2-yl)thiazol-2-ylmethyl chloride) under reflux in DMF or acetic acid, using NaHCO₃ as a base to facilitate alkylation .
  • Methanone Formation: Couple the functionalized piperazine with 5-chloro-2-methoxybenzoyl chloride via nucleophilic acyl substitution. Triethylamine is typically used to scavenge HCl, with reaction monitoring via TLC (hexane:ethyl acetate, 3:1) .
  • Purification: Recrystallize from DMF/ethanol mixtures or use column chromatography (silica gel, gradient elution) to isolate the final product.

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Piperazine alkylationDMF, 80°C, 6 h65–75
Methanone couplingEt₃N, CH₂Cl₂, RT, 12 h70–80

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–8.2 ppm for thiazole/furan), piperazine CH₂ (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8–4.0 ppm). Compare with analogous compounds (e.g., ) .
    • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Crystallography:
    • Grow single crystals via slow evaporation in ethanol/DMF.
    • X-ray Diffraction: Resolve the thiazole-furan dihedral angle (~15–25°) and piperazine chair conformation. Use CCDC deposition standards (e.g., reports β = 91.559° for a monoclinic system) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectral data (e.g., unexpected coupling constants or NOE effects)?

Methodological Answer:

  • Variable Temperature NMR: Probe dynamic effects (e.g., piperazine ring inversion) by acquiring spectra at 25°C and −40°C. Anomalous coupling in thiazole protons may indicate restricted rotation .
  • DFT Calculations: Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR shifts. Compare with experimental data to identify conformational isomers .
  • 2D NMR (COSY, NOESY): Map through-space interactions (e.g., NOE between thiazole-CH₂ and piperazine protons) to validate spatial proximity .

Case Study: reports a pyrazolone derivative with conflicting NOE signals resolved via crystallography, confirming intramolecular H-bonding .

Q. What experimental strategies evaluate the compound’s bioactivity against neurodegenerative targets?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., GSK-3β) or neurotransmitter receptors (e.g., 5-HT₆) based on structural analogs (e.g., notes pyrazoline derivatives as antidepressants) .
  • In Vitro Assays:
    • Enzyme Inhibition: Screen at 10 µM in triplicate using ADP-Glo™ kinase assay (IC₅₀ determination).
    • Cellular Models: Use SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) and tau phosphorylation (Western blot) .
  • SAR Analysis: Modify the furan-thiazole moiety (e.g., replace furan with pyrrole) and compare IC₅₀ values to identify pharmacophores .

Q. Table 2: Bioactivity Data for Analogous Compounds

CompoundTargetIC₅₀ (nM)Reference
Pyrazoline derivative ()GSK-3β120 ± 15
Piperazinyl methanone ()5-HT₆85 ± 10

Q. How can computational methods predict metabolic stability and off-target interactions?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to calculate logP (target ~2.5–3.5) and CYP450 inhibition. ’s thiophene analog (logP = 2.8) suggests moderate metabolic stability .
  • Docking Studies (AutoDock Vina): Dock the compound into hERG (PDB: 5VA1) to assess cardiotoxicity risk. Optimize piperazine substituents to reduce hERG binding (<−9 kcal/mol) .

Q. What strategies address low yields in the final coupling step?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from 12 h to 30 min (80°C, 300 W) while maintaining yield ( reports 85% yield under microwave) .
  • Catalyst Screening: Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if steric hindrance limits nucleophilic substitution .

Q. How to resolve discrepancies in crystallographic data (e.g., bond length anomalies)?

Methodological Answer:

  • Twinned Crystal Analysis: Use PLATON to check for twinning. reports mean C–C bond length = 0.008 Å, suggesting high data quality .
  • Hirshfeld Surface Analysis: Map close contacts (e.g., C–H···O interactions) to validate packing efficiency. ’s structure shows 12% H-bond contributions .

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